N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- N4 substitution: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
- N6 substitution: A 2-methylpropyl (isobutyl) group, introducing hydrophobicity and steric bulk.
- Core structure: A 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in kinase inhibitor design due to its ability to mimic purine binding .
While explicit data for the target compound (e.g., molecular weight, solubility) is absent in the provided evidence, its structural features can be inferred and compared to analogs below.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-9-11-18(29-3)12-10-16)19-14-24-28(21(19)27-22)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSIHPZTSBUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities with diverse functionalities.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are conducted to elucidate the precise pathways and interactions involved.
Comparison with Similar Compounds
Substituent Analysis at N4 and N6 Positions
Table 1: Structural and Physicochemical Properties of Analogs
Key Observations
This contrasts with 3,4-dimethylphenyl (), where methyl groups increase hydrophobicity but lack hydrogen-bonding capability . 3-Chloro-4-methylphenyl (): The chloro group introduces electronegativity, which may improve binding affinity but reduce solubility due to decreased polarity .
3-Methoxypropyl (): The ether oxygen in this substituent may improve solubility compared to pure alkyl chains, balancing hydrophobicity . Ethyl (): Shorter chain length reduces steric hindrance, possibly enhancing binding to compact active sites .
Solubility Trends :
- The N6-ethyl analog () exhibits very low solubility (0.5 µg/mL), likely due to the chloro and methyl groups. The target compound’s isobutyl group may further reduce solubility unless mitigated by the 4-methoxyphenyl’s polarity .
Steric and Electronic Profiles :
Biological Activity
N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines.
- In Vitro Studies : The compound demonstrated potent inhibitory effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were notably low, indicating high potency. For example, one derivative exhibited an IC50 of 2.24 µM against A549 cells compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induces apoptosis in cancer cells at low micromolar concentrations. This is evidenced by increased markers of apoptosis and changes in the BAX/Bcl-2 ratio, suggesting that the compound promotes pro-apoptotic signals while inhibiting anti-apoptotic signals .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S and G2/M phases, which is critical for preventing cancer cell proliferation and promoting cell death .
- Kinase Inhibition : Some derivatives have been identified as effective inhibitors of key kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and CK1 (casein kinase 1). For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
Summary of Key Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction | |
| 12b | A549 | 0.016 | EGFR inhibition | |
| Various | MCF-7 | 1.74 | Cell cycle arrest |
Case Studies
- Study on A549 Cells : In a study evaluating the anticancer activity of this compound on A549 cells, it was found that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry and caspase activation assays.
- EGFR Inhibition Study : Another study focused on the inhibition of EGFR by derivatives of this compound showed promising results with low nanomolar IC50 values. This suggests potential for use in targeted therapies for cancers driven by EGFR mutations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
